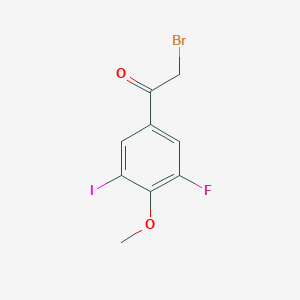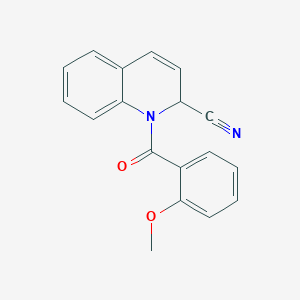
1-(Trifluoromethyl)decahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)decahydronaphthalene is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a decahydronaphthalene (decalin) ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)decahydronaphthalene can be synthesized through several methods, including:
Direct Fluorination: Treating decahydronaphthalene with fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) under controlled conditions.
Radical Trifluoromethylation: Using trifluoromethyl radicals generated from precursors like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a radical initiator.
Electrophilic Trifluoromethylation: Employing electrophilic trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of a Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale fluorination reactors equipped with advanced control systems to manage the highly reactive fluorinating agents. The process is conducted under stringent safety protocols to handle the corrosive nature of fluorine compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)decahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of decahydronaphthalene derivatives with reduced fluorine content.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylated naphthoquinones and other oxidized derivatives.
Reduction Products: Reduced fluorinated naphthalenes.
Substitution Products: Amines, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethyl)decahydronaphthalene finds applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Employed in the production of advanced materials and fluorinated polymers.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethyl)decahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)decahydronaphthalene is compared with other similar compounds to highlight its uniqueness:
Trifluoromethylbenzene: Similar in having a trifluoromethyl group but differs in the aromatic ring structure.
Trifluoromethylated Decalins: Other decahydronaphthalene derivatives with different substituents.
Fluorinated Naphthalenes: Compounds with varying degrees of fluorination and different positions of fluorine atoms.
Propriétés
Formule moléculaire |
C11H17F3 |
|---|---|
Poids moléculaire |
206.25 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H17F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2 |
Clé InChI |
ZSHOEKNCGKTTQO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCCC2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


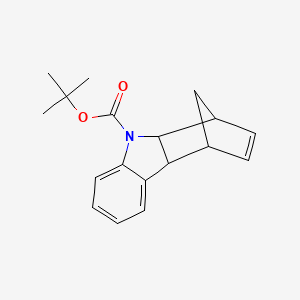

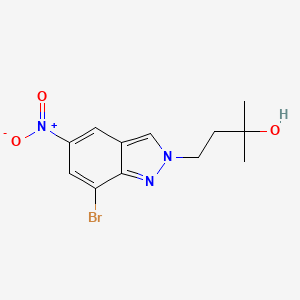
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)

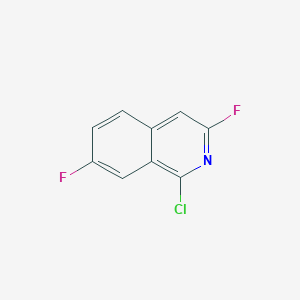
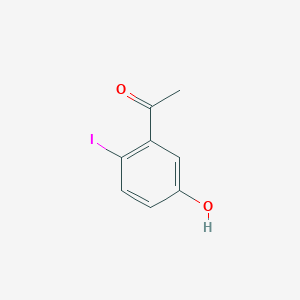
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)


![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
